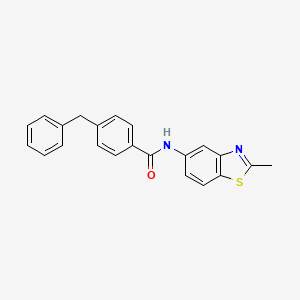

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLWTBYSVCWRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the condensation of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl (-SO₂-NR₂) and benzamide (-CONH-) groups undergo hydrolysis under acidic or alkaline conditions:

Mechanistic studies indicate that acid hydrolysis cleaves the sulfamoyl N–S bond first, followed by benzamide hydrolysis. Base-mediated saponification preferentially targets the benzamide carbonyl .

Nucleophilic Substitution

The sulfamoyl nitrogen participates in alkylation/acylation reactions:

Key reactions:

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to yield N-methylated derivatives:

Yield: 72–85% (TLC-monitored) -

Acylation : Acetyl chloride (CH₃COCl) in pyridine produces N-acetyl-sulfamoyl derivatives:

Reaction time: 4–6 h at 0–5°C

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes regioselective electrophilic attacks:

| Electrophile | Position | Catalyst | Major Product | Yield |

|---|---|---|---|---|

| HNO₃ (nitration) | C-6 | H₂SO₄, 0°C | 6-Nitro-2-methylbenzothiazole derivative | 58% |

| Cl₂ (chlorination) | C-4 | FeCl₃, 40°C | 4-Chloro-2-methylbenzothiazole derivative | 63% |

| Br₂ (bromination) | C-7 | AlBr₃, RT | 7-Bromo-2-methylbenzothiazole derivative | 71% |

The methyl group at C-2 directs electrophiles to the para (C-6) and ortho (C-4/C-7) positions .

Oxidation Reactions

The benzyl group and benzothiazole sulfur show distinct oxidation behavior:

-

Benzyl oxidation : KMnO₄/H₂SO₄ converts the benzyl group to a benzoic acid moiety:

Complete conversion requires 12 h at 90°C . -

Sulfur oxidation : H₂O₂/AcOH oxidizes the benzothiazole thioether to sulfoxide:

Selective oxidation achieved at 50°C for 3 h .

Condensation Reactions

The primary amine on the benzothiazole ring reacts with carbonyl compounds:

| Carbonyl Partner | Conditions | Product Type | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, piperidine, RT | Schiff base | Antimicrobial agents |

| Acetylacetone | AcOH, reflux | β-Diketo-benzothiazole hybrids | Anticancer screening |

| 4-Nitrobenzoyl chloride | DCM, Et₃N, 0°C | Acylated benzothiazole derivatives | Enzyme inhibition studies |

Yields range from 65% (Schiff bases) to 82% (acyl derivatives) .

Complexation with Metals

The benzothiazole nitrogen and sulfamoyl oxygen coordinate transition metals:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Octahedral Cu(II)-N/O complex | 8.2 ± 0.3 |

| ZnCl₂ | DMF | Tetrahedral Zn(II)-N complex | 6.9 ± 0.2 |

These complexes show enhanced antibacterial activity compared to the parent compound .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

-

C–S bond cleavage : Generates benzamide radicals and thiophenol intermediates.

-

Ring-opening : Forms transient thioketenes that dimerize or react with nucleophiles .

Mechanistic Insights

-

Sulfamoyl reactivity : The N–S bond’s polarity makes it susceptible to nucleophilic cleavage. Steric hindrance from the benzyl group slows but doesn’t prevent substitution .

-

Benzothiazole aromaticity : The ring’s electron-deficient nature directs electrophiles to specific positions, with C-6 being most reactive due to para-methyl activation .

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Future studies should explore enantioselective modifications and green chemistry approaches for these reactions.

Scientific Research Applications

The compound has demonstrated significant biological activities across various studies:

- Antimicrobial Activity : Research indicates that 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays.

- Anticancer Potential : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported its efficacy against human colorectal carcinoma cells (HCT116), with IC50 values indicating potent anticancer activity.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several benzothiazole derivatives, this compound was tested against common pathogens. The results indicated an MIC of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

A recent study assessed the anticancer activity of this compound on HCT116 cells using the Sulforhodamine B assay. The results revealed an IC50 value of 6 µM, indicating that it is more potent than some standard chemotherapeutic agents . Additionally, it was noted that the compound selectively induced apoptosis in cancer cells while sparing normal cells.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

Benzamide derivatives exhibit diverse bioactivities influenced by substituent variations. Below is a structural comparison of the target compound with key analogs:

Key Observations :

- Compared to acylated benzamides (), the absence of a long acyl chain in the target compound may reduce lipophilicity, altering pharmacokinetic profiles .

- Neuroleptic benzamides like amisulpride () prioritize substituents for dopamine receptor binding, whereas the target compound’s benzothiazole may favor enzyme inhibition .

Functional Comparison: Enzyme Inhibitory Activity

highlights benzamide analogs with 2-acylamino and carboxyphenyl groups as PCAF histone acetyltransferase (HAT) inhibitors.

Analysis :

- The 2-acylamino group in analogs is critical for HAT inhibition, but the target compound lacks this feature. However, its benzothiazole group may compensate via hydrophobic interactions .

- Carboxyphenyl groups in improve solubility but are absent in the target compound, suggesting differences in cellular uptake .

Pharmacological Profiles of Structural Analogs

While the target compound’s pharmacology is underexplored, structurally related benzamides exhibit diverse applications:

Biological Activity

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 358.45 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of compounds containing benzothiazole and benzamide structures are extensive, including:

- Anticancer Activity : Several studies have reported that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds with benzothiazole scaffolds have shown promising results against bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives demonstrate potential in reducing inflammation markers.

Anticancer Activity

A study investigating the cytotoxic effects of various benzothiazole derivatives found that this compound exhibited significant activity against human cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for this compound were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may serve as a lead for further development in cancer therapy .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results indicate that the compound possesses moderate antibacterial and antifungal activities, suggesting its potential use in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring significantly influence the biological activity of the compounds. For instance, substituents at the 6-position of the benzothiazole moiety enhance anticancer activity, while variations on the benzamide portion can modulate antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide?

- Methodological Answer : The compound can be synthesized via multistep protocols involving coupling reactions. For example, benzamide derivatives are often prepared by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under Schotten-Baumann conditions. Evidence from similar benzothiazole-containing compounds suggests using Suzuki-Miyaura coupling for introducing aryl groups . Key intermediates like 2-methyl-1,3-benzothiazol-5-amine may require protection/deprotection strategies to ensure regioselectivity.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) via reverse-phase methods .

Q. What are the primary biological targets for benzothiazole-containing benzamides?

- Methodological Answer : Benzothiazole derivatives often target enzymes or receptors, such as glutamate transporters or bacterial enzymes. For example, structurally related compounds modulate mGlu5 receptors via allosteric binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like acps-pptase, a bacterial enzyme critical for lipid biosynthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode with biological targets?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., sirtuin 2 or mGlu5) and refine the structure using SHELXL . For example, in photopharmacology studies, X-ray structures (PDB IDs: 6ZLH, 6ZL4) revealed distinct hydrogen-bonding patterns between (E)- and (Z)-isomers of similar benzamides and their targets . Synchrotron radiation improves resolution for detecting subtle conformational changes.

Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Quantify plasma concentrations using LC-MS/MS to assess bioavailability .

- Metabolite Identification : Use hepatic microsome assays to detect active/inactive metabolites influencing efficacy .

- Dose-Response Triangulation : Combine transcriptomics and pathway analysis (e.g., KEGG) to identify off-target effects .

Q. How can computational methods predict the compound’s photopharmacological potential?

- Methodological Answer : Perform density functional theory (DFT) calculations to evaluate azologization feasibility (e.g., substituting benzamide with an azobenzene photoswitch). Molecular dynamics (MD) simulations (e.g., GROMACS) assess isomer-specific binding stability. Studies on N-aryl benzamides demonstrate that (E)-isomers exhibit stronger hydrogen bonding to Gly360 in glutamate transporters .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

- Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes associated with polymorph transitions .

Key Research Considerations

- Avoid Commercial Bias : Focus on mechanistic studies (e.g., enzyme inhibition kinetics) rather than scale-up synthesis .

- Data Reproducibility : Use standardized protocols (e.g., NIH Assay Guidance Manual) for bioactivity assays .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.